molecular formula C19H18N2OS B2632515 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-85-8

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No.: B2632515
CAS No.: 896608-85-8
M. Wt: 322.43
InChI Key: SWNUCTBZCDWIIA-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a chemical research reagent designed for investigative applications. Its molecular structure incorporates a benzamide group linked to a 4-methylphenyl-substituted 1,3-thiazole ring, a privileged scaffold in medicinal chemistry . The thiazole ring is a biologically active moiety found in numerous compounds with a wide range of reported pharmacological activities, making it a valuable template for exploration in various research programs . While the specific biological profile of this exact compound requires further investigation, structural analogs featuring the N-(thiazol-2-yl)benzamide core have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), representing the first class of selective pharmacological tools for this receptor . This suggests potential utility for this chemotype in probing the function of ion channels and other biological targets. Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel derivatives, or as a probe for studying structure-activity relationships in projects targeting enzyme inhibition and other biochemical pathways. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNUCTBZCDWIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The thiazole ring can then be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzamide group can produce amines.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may also affect cellular pathways by influencing oxidative stress or signaling cascades .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide and analogous compounds:

Compound Name Structural Features Biological Activity/Findings Key Differences
This compound Benzamide, 4-methylphenyl-thiazole, ethyl linker Potential tyrosinase/sigma receptor affinity (inferred from structural analogs) Reference compound for comparison.
3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () Ethoxy-substituted benzamide, phenyl-thiazole Unspecified activity; ethoxy group may enhance lipophilicity. Ethoxy vs. unsubstituted benzamide; phenyl vs. 4-methylphenyl on thiazole.
4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)thiazolo-triazol-yl]ethyl}benzamide () Thiazolo-triazole fused ring, ethoxy-benzamide Enhanced metabolic stability due to fused triazole ring. Additional triazole ring alters tautomerism and electronic properties.
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide () Dimethoxyphenyl-thiazole, fluorophenyl-methoxybenzamide Likely improved solubility due to polar methoxy/fluoro groups. Multiple polar substituents vs. single methyl group on thiazole.
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () Diethylsulfamoyl and nitro groups Electron-withdrawing nitro group may enhance receptor binding but reduce bioavailability. Sulfamoyl and nitro groups introduce steric/electronic effects.
Sigma receptor-binding benzamides (e.g., [125I]PIMBA) () Piperidinyl-ethyl linkers, iodinated benzamides High sigma receptor affinity (Kd = 5.80 nM); used for prostate cancer imaging/therapy. Piperidinyl/iodine vs. thiazole-ethyl linker; divergent therapeutic applications.

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Aromatic Substitutions : The 4-methylphenyl group on the thiazole ring in the target compound likely enhances hydrophobic interactions with target proteins, similar to phenyl or halophenyl substituents in and . Replacement with electron-deficient groups (e.g., nitro in ) may alter binding kinetics .
  • Linker Modifications : Ethyl linkers (as in the target compound) balance flexibility and rigidity, whereas piperidinyl-ethyl linkers () improve sigma receptor selectivity .

Tautomerism and Stability

Thione tautomers in related compounds show distinct IR bands (e.g., νC=S at 1247–1255 cm⁻¹), absent in the target molecule .

Biological Activity

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a benzamide derivative containing a thiazole ring. Its molecular formula is C19H18N2OSC_{19}H_{18}N_{2}OS with a molecular weight of 334.42 g/mol. The compound's structure can be represented by the following:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H18N2OS
Molecular Weight 334.42 g/mol
Canonical SMILES CCOC1=CC=CC=C1C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C

Synthesis

The synthesis of this compound typically involves the formation of the thiazole ring followed by the attachment of the benzamide group. Common methods include:

  • Gewald Reaction : This method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester to yield aminothiophene derivatives.
  • Friedel-Crafts Alkylation : Used for introducing the methylphenyl group.

Anticancer Properties

Research indicates that compounds containing thiazole moieties exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Cell Line Studies : this compound has demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values suggest potent activity comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)
MCF-7 (Breast)1.98 ± 1.22
A549 (Lung)1.61 ± 1.92

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that thiazole derivatives possess antibacterial and antifungal activities:

  • Mechanism : The thiazole ring may interact with bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
PathogenActivity
Staphylococcus aureusModerate
Escherichia coliStrong

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It can modulate receptor activity related to apoptosis or inflammation pathways.

Case Study 1: Anticancer Efficacy

A study conducted on various thiazole derivatives, including this compound, highlighted its efficacy in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated groups compared to controls.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results showed that it exhibited comparable effectiveness to standard antibiotics, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, and what reaction conditions optimize yield?

  • The compound is typically synthesized via multi-step reactions. A common approach involves coupling a thiazole intermediate (e.g., 4-methylphenyl-substituted thiazole) with a benzamide derivative under reflux conditions. For example, analogous syntheses use benzamide in a water bath at 100°C for 2 hours with methanol recrystallization to purify the product . Key reagents may include chlorinating agents or catalysts, and yield optimization often requires controlled temperature, solvent selection (e.g., ethanol or DMF), and stoichiometric ratios .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR identifies substituent patterns on the thiazole and benzamide moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C24H21N3OS, theoretical MW: 407.14). HPLC (≥95% purity) ensures homogeneity, while FT-IR verifies functional groups like amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) . X-ray crystallography (e.g., CCDC data) can resolve stereochemistry in crystalline derivatives .

Q. What preliminary biological activities have been reported for structurally similar benzamide-thiazole derivatives?

  • Analogous compounds exhibit antimicrobial properties. For instance, thiazole-linked benzamides show inhibition against E. coli and S. aureus (1 µg/mL in cup-plate assays) and antifungal activity against Aspergillus species . In vitro cytotoxicity screens (e.g., MTT assays) are recommended to assess potential therapeutic relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

  • Discrepancies may arise from assay variability (e.g., microbial strain differences, concentration ranges). Rigorous controls include:

  • Standardizing test organisms (e.g., ATCC strains) and growth conditions.
  • Using dose-response curves (IC50/EC50) instead of single-concentration screens.
  • Cross-validating results with orthogonal assays (e.g., fluorescence-based viability assays vs. colony counting) .

Q. What strategies enhance the metabolic stability and bioavailability of this compound for in vivo studies?

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) to the benzamide moiety increases lipophilicity and resistance to oxidative metabolism . Pharmacokinetic optimization may involve:

  • Prodrug approaches : Esterification of polar groups for improved absorption.
  • Formulation studies : Nanoemulsions or liposomal encapsulation to enhance solubility .

Q. How does the compound interact with biological targets at the molecular level?

  • Molecular docking and dynamics simulations predict binding to enzymes or receptors (e.g., kinase ATP-binding pockets). Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies affinity (Kd values). For cardiac applications, electrophysiological assays (e.g., Purkinje fiber models) assess class III antiarrhythmic activity by prolonging action potential duration .

Q. What are the structure-activity relationship (SAR) trends for modifying the thiazole and benzamide subunits?

  • Thiazole modifications : Electron-donating groups (e.g., methyl at the 4-position) enhance ring stability and hydrophobic interactions.
  • Benzamide substitutions : Para-substituted halides (Cl, F) improve target selectivity, while ortho-substitutions may sterically hinder binding .
  • Systematic SAR studies should employ combinatorial libraries and multivariate analysis (e.g., PCA) to identify critical pharmacophores .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

  • In vitro : Cell lines (e.g., HCT-116 for oncology) with cytotoxicity assays (MTT, Annexin V apoptosis).
  • In vivo : Rodent models for pharmacokinetics (plasma half-life, AUC) and disease-specific efficacy (e.g., arrhythmia induction for cardiac studies) .

Q. How can reaction scalability challenges be addressed during synthesis?

  • Transitioning from batch to continuous flow reactors improves reproducibility and reduces byproducts. Catalytic systems (e.g., Pd/C for cross-couplings) enhance atom economy. Process analytical technology (PAT) monitors real-time reaction progress via inline spectroscopy .

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